4-(1,3-dithiolan-2-yl)phenyl 4-tert-butylbenzoate
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Overview
Description
4-(1,3-Dithiolan-2-yl)phenyl 4-tert-butylbenzoate is an organic compound with the molecular formula C20H22O2S2 and a molecular weight of 358.51 g/mol . This compound features a dithiolane ring attached to a phenyl group, which is further esterified with 4-tert-butylbenzoic acid. It is primarily used in research settings and has various applications in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dithiolan-2-yl)phenyl 4-tert-butylbenzoate typically involves the esterification of 4-(1,3-dithiolan-2-yl)phenol with 4-tert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithiolan-2-yl)phenyl 4-tert-butylbenzoate can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(1,3-Dithiolan-2-yl)phenyl 4-tert-butylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(1,3-dithiolan-2-yl)phenyl 4-tert-butylbenzoate is not fully understood. it is believed to interact with various molecular targets through its dithiolane and ester functionalities. These interactions may involve the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dithiolan-2-yl)phenol: Similar structure but lacks the ester group.
4-tert-Butylbenzoic acid: Contains the benzoate moiety but lacks the dithiolane ring.
Uniqueness
4-(1,3-Dithiolan-2-yl)phenyl 4-tert-butylbenzoate is unique due to the presence of both the dithiolane ring and the ester group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2S2/c1-20(2,3)16-8-4-14(5-9-16)18(21)22-17-10-6-15(7-11-17)19-23-12-13-24-19/h4-11,19H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOREGOUYCOXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3SCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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